

Application Notes and Protocols for UV Detection of Azithromycin and Related Compounds

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Compound of Interest		
Compound Name:	Descladinose 6-N-Desmethyl	
	Azithromycin	
Cat. No.:	B13449893	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ultraviolet (UV) detection of azithromycin and its related compounds, primarily utilizing High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from various validated analytical methods.

Optimal UV Detection Wavelength

Azithromycin and its related compounds lack a strong chromophore, which results in low UV absorbance. Consequently, detection is typically performed at lower wavelengths to achieve adequate sensitivity. The most commonly reported UV detection wavelengths for HPLC analysis are in the range of 208-215 nm. For spectrophotometric analysis without chromatographic separation, a derivatization step is often required to produce a colored compound that can be measured at a higher wavelength, such as 480 nm.

A summary of reported UV detection wavelengths is presented in Table 1.

Table 1: Reported UV Detection Wavelengths for Azithromycin



Wavelength (nm)	Analytical Method	Notes
208	UV Spectrophotometry	Direct measurement in pH 6.8 phosphate buffer.[1]
210	RP-HPLC-UV	A frequently used wavelength for the analysis of azithromycin and its impurities in bulk drug and pharmaceutical forms.[2] [3][4][5][6][7]
212	RP-HPLC-UV	Utilized for the quantitative analysis of azithromycin in oral suspension.[8]
215	RP-HPLC-UV	Specified in the United States Pharmacopeia (USP) for the assay of azithromycin for injections.[9]
219-224	UV-Visible Spectrophotometry	Area under the curve (AUC) method for simultaneous estimation with cefixime.[10]
480	UV-Visible Spectrophotometry	Measurement of a yellow-colored solution after a reaction, often involving an oxidation-reduction principle. [11]

Experimental Protocols: HPLC-UV Methods

The following protocols are representative of validated methods for the analysis of azithromycin and its related compounds by RP-HPLC with UV detection.

Method 1: General Purpose Analysis of Azithromycin and Related Compounds



This method is suitable for the determination of azithromycin in raw materials and various pharmaceutical formulations.

- · Chromatographic System:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: Reversed-phase C18, 5 μm particle size, 250 mm x 4.6 mm.[3][4][5]
 - Column Temperature: 50°C.[3]
 - Mobile Phase: A mixture of phosphate buffer (pH 7.5) and methanol in a ratio of 20:80
 (v/v).[2][3][12]
 - Flow Rate: 1.2 2.0 mL/min.[3][12]
 - Injection Volume: 20 500 μL.[3][4][5]
 - UV Detector: Set at 210 nm.[2][3][4][5]
- Reagent and Sample Preparation:
 - Mobile Phase Preparation: Prepare a 0.03 M phosphate buffer and adjust the pH to 7.5.
 Filter and degas the buffer. Mix with methanol in the specified ratio.
 - Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of azithromycin reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
 - Sample Solution: For tablets or capsules, grind the contents to a fine powder. For suspensions, use a measured volume. Extract a quantity equivalent to a known amount of azithromycin with the mobile phase. Filter the solution through a 0.45 μm filter before injection.

Method 2: Analysis of Azithromycin in Oral Suspension

This method is optimized for the quantification of azithromycin in suspension formulations.



- Chromatographic System:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: Hypersil BDS-C18, 250 mm × 4.6 mm i.d.[8]
 - Column Temperature: 25°C.[8]
 - Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (pH 8.0) in a ratio
 of 60:30:10 (v/v/v).[8]
 - Flow Rate: 1.0 mL/min.[8]
 - Injection Volume: Not specified, typically 20 μL.
 - UV Detector: Set at 212 nm.[8]
- Reagent and Sample Preparation:
 - Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 8.0. Mix with methanol and acetonitrile in the specified ratio. Degas the final mixture.
 - Standard Stock Solution: Prepare a standard solution of azithromycin in the mobile phase.
 - Sample Solution: Dilute a known volume of the oral suspension with the mobile phase to achieve a concentration within the calibration range. Filter the sample through a suitable membrane filter.

Quantitative Data Summary

The performance of various analytical methods for azithromycin detection is summarized in Table 2.

Table 2: Summary of Quantitative Performance Data for Azithromycin Analytical Methods



Method	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Accuracy (% Recovery)
UV Spectrophotomet ry (pH 6.8 Buffer) [1]	10 - 50	1.6	5.0	99.72
UV-Vis Spectrophotomet ry (AUC with Cefixime)[10]	2.5 - 15	0.81	2.46	99.91
RP-HPLC-UV (210 nm)[2][3]	300 - 2000	0.5	0.8	100.5
RP-HPLC-UV (212 nm)[8]	1 - 50	0.0144	0.0437	Not explicitly stated, RSD < 1.34%

Visualizations

Experimental Workflow for HPLC-UV Analysis of Azithromycin

The following diagram illustrates the general workflow for the analysis of azithromycin in a pharmaceutical sample using HPLC with UV detection.



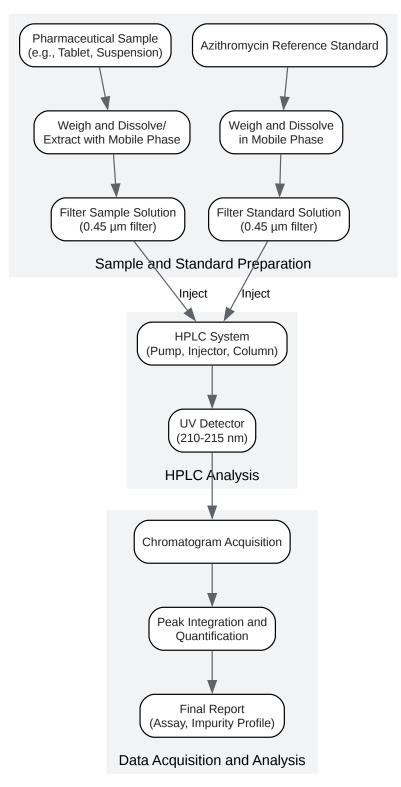


Figure 1: General Workflow for HPLC-UV Analysis of Azithromycin

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Caption: General Workflow for HPLC-UV Analysis of Azithromycin.



Logical Relationship of Method Parameters in HPLC-UV

This diagram shows the logical relationship and key considerations for developing an HPLC-UV method for azithromycin.

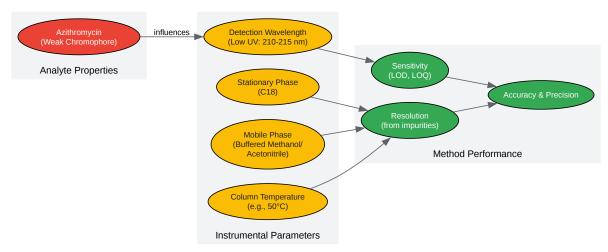


Figure 2: Key Parameter Relationships in HPLC-UV Method Development

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Caption: Key Parameter Relationships in HPLC-UV Method Development.

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